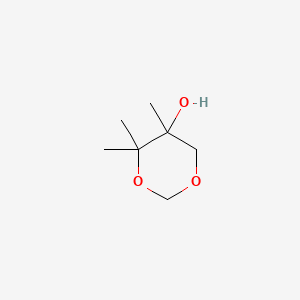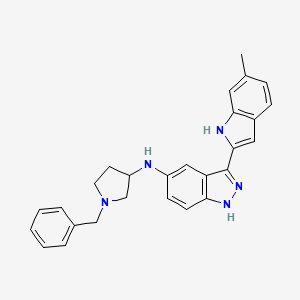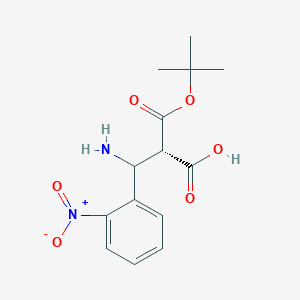
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is notable for its applications in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the nitrophenyl group adds unique reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitrophenyl group. One common method involves the reaction of (S)-3-Amino-3-(2-nitrophenyl)-propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid involves its reactivity due to the presence of the Boc-protected amino group and the nitrophenyl group. The Boc group protects the amino group during reactions, allowing selective transformations at other sites. Upon deprotection, the amino group can participate in further reactions, such as forming peptide bonds. The nitrophenyl group can undergo various transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)acetic acid: Contains a similar nitrophenyl group but lacks the Boc-protected amino group.
N-Boc-3-Amino-3-phenylpropionic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the combination of the Boc-protected amino group and the nitrophenyl group. This combination allows for selective protection and deprotection strategies, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H18N2O6 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
(2S)-2-[amino-(2-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-6-4-5-7-9(8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m0/s1 |
InChI Key |
XCLBBFKNSIJFFR-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


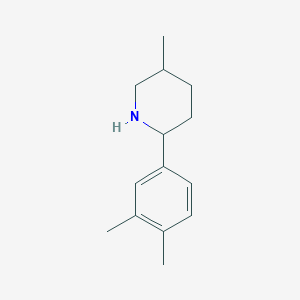
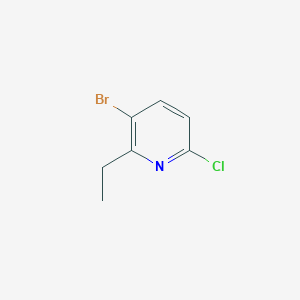
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)


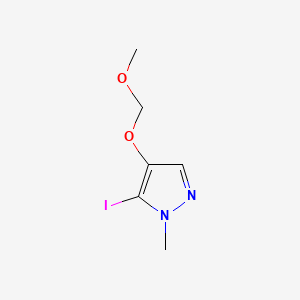
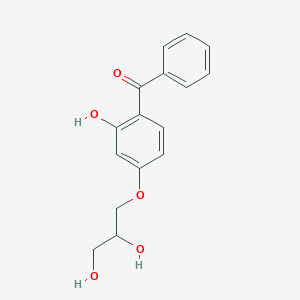
![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
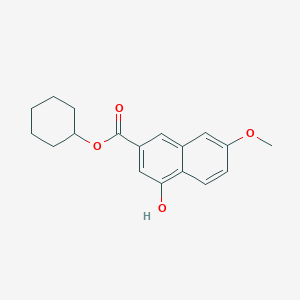
![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
